molecular formula C15H15Cl2NO4S B296398 2,3-dichloro-4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide

2,3-dichloro-4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide

Cat. No. B296398
M. Wt: 376.3 g/mol
InChI Key: PBNBPJKCAXXJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide, also known as DCMBS, is a sulfonamide compound that has been widely studied for its potential uses in scientific research. This compound is of interest due to its unique chemical properties and potential applications in various fields of study.

Mechanism of Action

The mechanism of action of 2,3-dichloro-4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a variety of physiological effects, including the suppression of inflammation and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2,3-dichloro-4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide has a variety of biochemical and physiological effects. These effects include the inhibition of the production of certain cytokines and chemokines, which are involved in the inflammatory response. 2,3-dichloro-4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide has also been shown to inhibit the growth of cancer cells in vitro, and to have potential anti-microbial properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,3-dichloro-4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide in lab experiments is its unique chemical properties, which make it useful for a variety of applications. However, there are also limitations to the use of this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research on 2,3-dichloro-4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide. Some of these directions include further studies on the compound's mechanism of action, as well as its potential uses in the treatment of various diseases. Additionally, research could be conducted to explore the potential applications of 2,3-dichloro-4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide in the fields of materials science and nanotechnology.

Synthesis Methods

2,3-dichloro-4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2,3-dichloro-4-methoxybenzenesulfonyl chloride with 4-methoxybenzylamine. This reaction results in the formation of 2,3-dichloro-4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide as a white crystalline solid.

Scientific Research Applications

2,3-dichloro-4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide has been used in a variety of scientific research applications, including as a potential therapeutic agent for the treatment of various diseases. This compound has been shown to have potential anti-inflammatory, anti-cancer, and anti-microbial properties.

properties

Molecular Formula

C15H15Cl2NO4S

Molecular Weight

376.3 g/mol

IUPAC Name

2,3-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C15H15Cl2NO4S/c1-21-11-5-3-10(4-6-11)9-18-23(19,20)13-8-7-12(22-2)14(16)15(13)17/h3-8,18H,9H2,1-2H3

InChI Key

PBNBPJKCAXXJSU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C(=C(C=C2)OC)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C(=C(C=C2)OC)Cl)Cl

Origin of Product

United States

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